molecular formula C27H18N6O B2765061 N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide CAS No. 891103-61-0

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide

Cat. No. B2765061
CAS RN: 891103-61-0
M. Wt: 442.482
InChI Key: KBAVOIBHENHNIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For example, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution .

Scientific Research Applications

Anti-Tubercular Activity

In the fight against tuberculosis (TB), novel compounds are urgently needed. Researchers have synthesized derivatives of this compound and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. These studies aim to identify potent agents that could serve as alternatives or adjuncts to existing TB therapies .

Cancer Prevention and Antioxidant Properties

The compound’s aromatic structure suggests potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage caused by free radicals. Investigating its ability to neutralize reactive oxygen species (ROS) could lead to insights for cancer prevention and other health applications .

Photophysical Behavior

Researchers have studied the photophysical properties of this compound, including its fluorescence and phosphorescence behavior. Understanding its excited-state dynamics is essential for applications in optoelectronics, sensors, and imaging. The investigation involves both blended films and crystalline phases .

Chemodivergent Synthesis

The compound’s synthesis via C–C bond cleavage has attracted interest. Notably, N-(pyridin-2-yl)amides were formed under mild, metal-free conditions using I2 and TBHP. This method provides an alternative route for constructing amide bonds directly from starting materials. Such synthetic strategies contribute to the development of diverse chemical libraries .

Scaffold for Heterocyclic Compounds

Given its unique fused-ring system, this compound serves as a valuable scaffold for constructing heterocyclic molecules. Researchers explore its reactivity in various cyclization reactions, aiming to access diverse chemical space. By functionalizing different positions, they can generate libraries of compounds with potential biological activities.

Future Directions

The future directions for research on similar compounds involve further exploration of their potential antiviral and antimicrobial activities . Additionally, the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases is a promising area of research .

properties

IUPAC Name

N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N6O/c34-27(22-9-5-7-18-6-1-2-8-21(18)22)29-20-13-11-19(12-14-20)23-15-16-25-30-31-26(33(25)32-23)24-10-3-4-17-28-24/h1-17H,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAVOIBHENHNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=CC=N6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide

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